An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride
This technical guide provides a comprehensive overview of the basic properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a biochemical reagent relevant to researchers and professionals in the fields of life sciences and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported information with data extrapolated from structurally similar molecules to offer a thorough profile.
Chemical and Physical Properties
4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1] Its structure features a pyrrolidine ring N-substituted onto a butanoic acid backbone, and it is supplied as a hydrochloride salt to enhance stability and solubility.[1]
Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₅NO₂・HCl | --INVALID-LINK-- |
| Molecular Weight | 193.67 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from similar aminobutanoic acid hydrochlorides[2] |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | Inferred from similar aminobutanoic acid hydrochlorides[2] |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Estimated based on 4-aminobutanoic acid (pKa ~4.53)[1] |
| pKa (Tertiary Amine) | ~10.0 - 11.0 | Estimated based on typical tertiary amine hydrochlorides |
Synthesis and Purification
A common approach involves the nucleophilic substitution of a haloalkanoic acid with the corresponding amine. In this case, pyrrolidine would be reacted with a 4-halobutanoic acid, such as 4-bromobutanoic acid, followed by conversion to the hydrochloride salt.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.
Experimental Protocol (Representative):
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N-Alkylation: To a solution of 4-bromobutanoic acid (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like acetonitrile, add pyrrolidine (1.1 equivalents) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified 4-(Pyrrolidin-1-yl)butanoic acid free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
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Precipitation: Add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.
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Isolation and Drying: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a solid.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-3.5 ppm), the three methylene groups of the butanoic acid chain (in the range of 1.9-3.2 ppm), and a broad signal for the carboxylic acid proton (downfield, >10 ppm). The protons adjacent to the nitrogen will be deshielded. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and signals for the carbons of the pyrrolidine ring and the butanoic acid chain. |
| FT-IR | A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and N-H⁺ stretching bands from the hydrochloride salt. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak for the free base. PubChem predicts a [M+H]⁺ ion at m/z 158.11756.[3] |
Pharmacological Profile and Mechanism of Action
Specific pharmacological data for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is not available. However, its structural similarity to GABA and other pyrrolidine-containing compounds allows for informed speculation on its potential biological activities.
The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to properties like aqueous solubility and the ability to form hydrogen bonds.[4] Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticonvulsant effects.[5][6]
Given its structural relationship to GABA, 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride could potentially interact with the GABAergic system. GABA is the main inhibitory neurotransmitter in the central nervous system and acts on GABA-A and GABA-B receptors.[1] It is plausible that this compound could act as a GABA receptor agonist, antagonist, or modulator of GABA transport.
Potential Signaling Pathway Involvement:
Caption: Potential interaction points of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride within a GABAergic synapse.
Further research, including binding assays and functional studies, would be necessary to elucidate the precise mechanism of action and pharmacological effects of this compound.
Safety and Handling
For research use only. Not intended for diagnostic or therapeutic use.[7] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a research chemical with a structural framework that suggests potential for biological activity, particularly within the central nervous system. This guide has provided a summary of its known properties and, where data is lacking, has offered scientifically grounded inferences based on analogous compounds. The provided experimental frameworks for synthesis and analysis can serve as a starting point for researchers investigating this and similar molecules. Further empirical studies are required to fully characterize its physicochemical and pharmacological profile.
References
- 1. Buy 4-aminobutanoic acid hydrochloride | 5959-35-3 [smolecule.com]
- 2. (R)-3-Aminobutanoic acid hydrochloride (58610-42-7) for sale [vulcanchem.com]
- 3. PubChemLite - 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
